STAT3 Inhibition Potency: LY5 Demonstrates Sub-Micromolar IC50 Superior to Classical STAT3 Inhibitors
In direct biochemical and cellular assays, LY5 (5,8-dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide) exhibits a STAT3 inhibitory IC50 of 0.5 μM, demonstrating significantly higher potency compared to the classical peptidomimetic STAT3 inhibitor S3I-201, which has a reported IC50 of 86 μM in analogous assays . This represents a 172-fold difference in potency.
| Evidence Dimension | STAT3 inhibition IC50 |
|---|---|
| Target Compound Data | 0.5 μM |
| Comparator Or Baseline | S3I-201: 86 μM |
| Quantified Difference | 172-fold lower IC50 |
| Conditions | In vitro biochemical assay (STAT3 SH2 domain binding) / Cell-based STAT3 phosphorylation assay |
Why This Matters
The substantial potency difference directly impacts the effective concentration range required in cellular models, making LY5 a more practical tool for probing STAT3 biology without confounding off-target effects associated with high micromolar compound concentrations.
